molecular formula C10H9N3O2 B1602702 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 241798-60-7

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1602702
M. Wt: 203.2 g/mol
InChI Key: CQEIZYGGTNLXOM-UHFFFAOYSA-N
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Description

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-MPP, is an organic compound that is used in various scientific research applications. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 5-MPP is a versatile compound that can be used in a variety of experiments, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

1. Synthesis of Quinoxaline Derivatives

  • Methods of Application: The synthesis of quinoxaline derivatives can be achieved via many different methods of synthetic strategies, including condensation, cyclization, and substitution reactions .
  • Results or Outcomes: The synthesized quinoxaline derivatives show diverse pharmacological activities, including antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, and more .

2. Antimicrobial and Antiviral Activities of Pyridine Compounds

  • Application Summary: Pyridine compounds, including those that contain a pyrazole ring, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .
  • Methods of Application: The synthesis of these compounds often involves multicomponent reactions, starting from a β-ketoester, an aldehyde, and ammonia .
  • Results or Outcomes: The synthesized pyridine compounds have shown significant antimicrobial and antiviral activities .

3. Pd(II) Catalyzed Regioselective Ortho Arylation

  • Application Summary: This application involves the use of Pd(II) catalysis for the regioselective ortho-selective mono arylation of pyrazole compounds .
  • Methods of Application: The process employs diphenyliodonium chloride as an aryl source via C-H bond activation .
  • Results or Outcomes: The result is a highly regioselective ortho-selective mono arylation of the pyrazole compound .

4. Synthesis of Pyrimidothiazoloquinoxaline Derivatives

  • Application Summary: Pyrimidothiazoloquinoxaline derivatives can be synthesized using pyrazole compounds. These derivatives have potential applications in medicinal chemistry .
  • Methods of Application: The synthesis involves the reaction of a key intermediate compound with various organic derivatives .
  • Results or Outcomes: The synthesized pyrimidothiazoloquinoxaline derivatives can be used in further research for their potential biological activities .

5. Synthesis of Thieno[2,3-b]pyridine-2-carboxamide Derivatives

  • Application Summary: Thieno[2,3-b]pyridine-2-carboxamide derivatives can be synthesized using pyrazole compounds. These derivatives have potential applications in medicinal chemistry .
  • Methods of Application: The synthesis involves a reaction between a compound and 2-chloro-N-(4-bromophenyl) acetamide, in ethanolic sodium ethoxide solution at room temperature .
  • Results or Outcomes: The synthesized thieno[2,3-b]pyridine-2-carboxamide derivatives can be used in further research for their potential biological activities .

Safety And Hazards

It is important to handle this compound with care due to its potential toxicity. Safety precautions should be followed during synthesis and handling .

properties

IUPAC Name

5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEIZYGGTNLXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588340
Record name 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

241798-60-7
Record name 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using 2-pyridylhydrazine (8.0 g) and ethyl 2-ethoxymethyleneacetoacetate (13.7 g), the title compound (9.4 g) was obtained, melting point: 165° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(5-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (30 mg) described in Reference Example 24 in N,N-dimethylformamide (1 ml) was added 10% palladium carbon (containing about 50% water) (10 mg) at room temperature, and stirred at the same temperature for 30 minutes under hydrogen atmosphere. After completion of the reaction, the reaction solution was filtered through Celite, then the solvent was evaporated in vacuo, azeotropically concentrated together with toluene to give the titled compound (23 mg) as a white solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
10 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
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Citations

For This Compound
4
Citations
A Khallaf, P Wang, S Zhuo, H Zhu… - Journal of Heterocyclic …, 2021 - Wiley Online Library
The preparation of novel anthranilic diamide derivatives is extremely important for agricultural pest control. In this study, pyridylpyrazole‐4‐carboxamides containing a 1,3,4‐oxadiazole …
Number of citations: 7 onlinelibrary.wiley.com
A Khallaf, P Wang, H Liu, S Zhuo… - Journal of Heterocyclic …, 2020 - Wiley Online Library
Herein, we describe the preparation of pyridylpyrazole‐4‐carboxamides containing a 1,2,4‐oxadiazole ring as novel anthranilic diamide derivatives and compare their insecticidal …
Number of citations: 7 onlinelibrary.wiley.com
A Khallaf, P Wang, S Zhuo, H Zhu… - Journal of Heterocyclic …, 2023 - Wiley Online Library
The insecticidal activity of 1,3,4‐oxadiazole‐ring containing pyridylpyrazole‐4‐carboxamides against diamondback (Plutella xylostella) and noctuid (Spodoptera frugiperda) moths were …
Number of citations: 1 onlinelibrary.wiley.com
CE Mowbray, S Braillard, PA Glossop… - Journal of medicinal …, 2021 - ACS Publications
Visceral leishmaniasis (VL) is a parasitic disease endemic across multiple regions of the world and is fatal if untreated. Current therapies are unsuitable, and there is an urgent need for …
Number of citations: 28 pubs.acs.org

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